Prolylleucine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXUKRYYSXSLJ-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977186 | |
| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61596-47-2 | |
| Record name | Prolylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Prolyl-Leucine's Mechanism of Action in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-leucine, a dipeptide composed of proline and leucine, and its cyclic form, cyclo(prolyl-leucine), have garnered significant interest in the scientific community for their diverse biological activities. These molecules have demonstrated potential therapeutic applications, including neuroprotection, anti-cancer effects, and modulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of prolyl-leucine and its derivatives in various cellular pathways. It delves into their molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions. Particular emphasis is placed on the allosteric modulation of dopamine receptors by prolyl-leucyl-glycinamide (PLG), a closely related tripeptide, and the neuroprotective and quorum-sensing inhibitory activities of cyclic dipeptides. This guide aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting pathways modulated by these intriguing compounds.
Introduction
Prolyl-leucine (Pro-Leu) is a dipeptide with emerging evidence of significant biological activity. While much of the research has focused on its cyclic counterpart, cyclo(prolyl-leucine) [c(PL)], and the tripeptide prolyl-leucyl-glycinamide (PLG), the prolyl-leucine motif is central to their interactions with cellular machinery. This guide will distinguish between the activities of the linear dipeptide and its more extensively studied derivatives, providing a thorough analysis of their mechanisms of action.
Modulation of the Dopaminergic System
The most well-documented activity of peptides containing the prolyl-leucine sequence is the modulation of the dopamine D2 receptor (D2R). This interaction is of significant interest for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.
Allosteric Modulation of the Dopamine D2 Receptor
Prolyl-leucyl-glycinamide (PLG) has been shown to act as a positive allosteric modulator of the D2R.[1][2] This means that PLG does not directly activate the receptor but rather enhances the binding and/or efficacy of the endogenous agonist, dopamine. This modulatory effect is characterized by an increase in the affinity of the high-affinity state of the receptor for agonists.[3]
Quantitative Data on D2R Allosteric Modulation by PLG and its Analogs
| Compound | Concentration for Maximum Effect | Effect on Agonist Binding | Reference |
| Pro-Leu-Gly-NH2 (PLG) | 10-7 M - 10-6 M | Enhancement of [3H]NPA binding | [3] |
| Peptidomimetic 1a | 10-8 M | 14.6 ± 3.9% enhancement of [3H]NPA binding | [1] |
| Peptidomimetic 3a | 10-7 M | 21.4 ± 6.1% enhancement of [3H]NPA binding | |
| Analogs 18b and 19b | 10-12 M - 10-9 M | Increased [3H]NPA binding |
*NPA = N-propylnorapomorphine, a D2R agonist.
Signaling Pathway of D2R Allosteric Modulation
The allosteric modulation of the D2R by PLG is thought to stabilize the receptor in a conformation that favors G-protein coupling, thereby potentiating downstream signaling. The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Neuroprotective Effects of Cyclic Dipeptides
Cyclic dipeptides, including those with a prolyl-leucine-like structure, have demonstrated significant neuroprotective properties. While direct studies on cyclo(prolyl-leucine) are ongoing, the mechanisms elucidated for related compounds like cyclo(His-Pro) and cyclo(Pro-Phe) provide a strong basis for understanding their potential neuroprotective pathways.
Modulation of Neuroinflammation and Oxidative Stress
Cyclo(His-Pro) has been shown to exert anti-inflammatory effects in the central nervous system by down-regulating TNFα expression and counteracting gliosis. This is achieved through the activation of the Nrf2-driven antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, cyclo(Pro-Phe) has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, which is known to have anti-inflammatory and neuroprotective effects.
Quorum Sensing Inhibition in Bacteria
Cyclic dipeptides are also recognized as signaling molecules in bacteria, participating in a process known as quorum sensing (QS), which allows bacteria to coordinate gene expression in response to population density. Some cyclic dipeptides can act as inhibitors of QS, representing a novel strategy for antimicrobial therapy.
Mechanism of Quorum Sensing Inhibition
Cyclo(Phe-Pro), a compound structurally similar to cyclo(Pro-Leu), has been shown to inhibit QS in pathogenic bacteria like Vibrio vulnificus. It modulates the expression of the outer membrane protein OmpU in a ToxR-dependent manner. The proposed pathway involves the interaction of the cyclic dipeptide with the ToxR transmembrane protein, which in turn influences a signaling cascade involving LeuO, HU, and the alternative sigma factor RpoS, ultimately affecting the expression of virulence factors.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the allosteric modulation of the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
[3H]-Spiperone (radioligand).
-
Test compounds (e.g., prolyl-leucine, PLG).
-
Dopamine or a D2R agonist (e.g., NPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the D2R agonist.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the D2R agonist in the presence or absence of a fixed concentration of the test compound.
-
To determine non-specific binding, add a high concentration of a D2R antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the contents of the wells onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the effect of the test compound on the agonist's affinity (Ki) and the total number of binding sites (Bmax).
PPAR-γ Reporter Assay
This protocol describes a cell-based reporter assay to measure the activation of PPAR-γ.
Materials:
-
HEK293 cells stably co-transfected with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., cyclo(prolyl-leucine)).
-
Rosiglitazone (a known PPAR-γ agonist, as a positive control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or rosiglitazone for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay).
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion and Future Directions
The prolyl-leucine motif is a key component of biologically active peptides with significant therapeutic potential. While the allosteric modulation of dopamine D2 receptors by PLG is a promising area for the development of drugs for neurological disorders, the neuroprotective and quorum-sensing inhibitory activities of cyclic dipeptides open up new avenues for the treatment of neurodegenerative diseases and bacterial infections, respectively.
A significant gap in the current knowledge is the specific mechanism of action of the linear prolyl-leucine dipeptide. Future research should focus on elucidating its direct molecular targets and downstream signaling pathways. Furthermore, the blood-brain barrier permeability of both linear and cyclic forms of prolyl-leucine needs to be thoroughly investigated to assess their potential for treating central nervous system disorders. The continued exploration of the structure-activity relationships of prolyl-leucine and its analogs will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
Prolyl-Leucine: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipeptide prolyl-leucine, formed from the amino acids proline and leucine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Understanding its fundamental physicochemical properties is crucial for its application in drug design, peptide chemistry, and nutritional science. This technical guide provides a detailed overview of the core physicochemical characteristics of L-prolyl-L-leucine, methodologies for their determination, and insights into its potential biological significance.
Core Physicochemical Properties
A summary of the key physicochemical properties of L-prolyl-L-leucine is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | PubChem |
| Molecular Weight | 228.29 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | Not experimentally determined | Human Metabolome Database[3] |
| Solubility | Water: 40 mg/mL (175.22 mM) with pH adjustment to 1 with TFA. DMSO: 4.2 mg/mL (18.40 mM) with ultrasonication, warming, and pH adjustment to 3 with HCl. | MedChemExpress |
| pKa (Strongest Acidic) | ~3.4 (Predicted) | Human Metabolome Database[3][4] |
| pKa (Strongest Basic) | ~9.75 (Predicted) | Human Metabolome Database |
| logP | -0.86 to -1.2 (Predicted) | Human Metabolome Database |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount for the successful development and application of peptide-based compounds. Below are detailed methodologies for key experimental procedures.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a peptide.
Figure 1. Experimental workflow for determining aqueous solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of prolyl-leucine is added to a known volume of purified water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved peptide.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sampling: A precise volume of the clear supernatant is carefully removed without disturbing the solid pellet.
-
Quantification: The concentration of prolyl-leucine in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed in units such as mg/mL or molarity.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
Figure 2. Experimental workflow for pKa determination.
Methodology:
-
Instrument Calibration: A pH meter is calibrated using standard buffer solutions.
-
Sample Preparation: A solution of prolyl-leucine is prepared in water at a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic groups, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Figure 3. Experimental workflow for logP determination.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of prolyl-leucine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the peptide to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of prolyl-leucine in each phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Potential Signaling Pathways
While specific signaling pathways for the dipeptide prolyl-leucine have not been extensively elucidated, the biological activity of its constituent amino acid, leucine, is well-documented. Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is hypothesized that prolyl-leucine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway.
Figure 4. Hypothesized signaling pathway of Prolyl-Leucine via mTOR.
Pathway Description:
-
Cellular Uptake and Hydrolysis: Prolyl-leucine is transported into the cell, where it may be hydrolyzed by intracellular peptidases into its constituent amino acids, proline and leucine.
-
Leucine-Mediated mTORC1 Activation: The released leucine acts as a signaling molecule to activate the mTORC1 complex.
-
Downstream Signaling: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Stimulation of Protein Synthesis: The phosphorylation of these targets leads to the initiation of protein synthesis, which in turn promotes cell growth and proliferation.
Further research is required to determine if prolyl-leucine can exert biological effects as an intact dipeptide or if its activity is solely dependent on its hydrolysis to free leucine.
This comprehensive guide provides a foundational understanding of the physicochemical properties of prolyl-leucine. The presented data and protocols are intended to support researchers in their investigations and facilitate the development of novel applications for this dipeptide.
References
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Human Metabolome Database: Showing metabocard for L-prolyl-L-leucine (HMDB0253028) [hmdb.ca]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Prolyl-leucine (CAS 52899-07-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prolyl-leucine (CAS 52899-07-7), a dipeptide composed of the amino acids L-proline and L-leucine. This document summarizes its chemical and physical properties, explores its likely biological roles and mechanisms of action, details relevant experimental protocols, and provides safety information. The content is structured to serve as a foundational resource for professionals in research and drug development.
Core Chemical and Physical Data
Prolyl-leucine, also known as L-Prolyl-L-leucine, is a white to off-white solid powder.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 52899-07-7 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | |
| IUPAC Name | (2S)-4-Methyl-2-[((2S)-pyrrolidine-2-carbonyl)amino]pentanoic acid | |
| Synonyms | L-Prolyl-L-leucine, H-Pro-Leu-OH, Pro-Leu | |
| InChI Key | ZKQOUHVVXABNDG-IUCAKERBSA-N | |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 |
Table 2: Physical and Handling Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid powder | |
| Melting Point | 253-255 °C | |
| Solubility | H₂O: 40 mg/mL (175.22 mM; requires pH adjustment to 1 with TFA) DMSO: 4.2 mg/mL (18.40 mM; requires ultrasonication, warming, and pH adjustment) | |
| Storage Conditions | Store at -20°C, sealed, away from moisture. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | |
| Purity | ≥98% (TLC) or ≥99% (TLC) |
Biological Activity and Mechanism of Action
Prolyl-leucine is classified as a dipeptide and a leucine derivative. While direct research on the specific signaling roles of the Prolyl-leucine dipeptide is limited, its biological effects are likely mediated by its constituent amino acids, L-proline and L-leucine, following hydrolysis by cellular peptidases.
The Human Metabolome Database has identified L-prolyl-L-leucine in human blood, classifying it as part of the human exposome, meaning its presence is due to exposure rather than being a naturally occurring metabolite.
The Role of L-Leucine in Cellular Signaling
L-leucine is a well-established potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR complex 1 (mTORC1) by leucine is a critical mechanism for stimulating muscle protein synthesis. This makes the mTOR pathway the most probable route through which Prolyl-leucine exerts its biological effects.
The L-leucine-mediated activation of mTORC1 involves a cascade of intracellular events, leading to the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in an increased rate of protein translation.
Figure 1: L-Leucine Mediated mTORC1 Signaling Pathway.
Experimental Protocols
Synthesis of Prolyl-leucine via Schotten-Baumann Reaction
While specific protocols for the direct synthesis of Prolyl-leucine were not found, a general and robust method for N-acylation, the Schotten-Baumann reaction, can be adapted for this purpose. This protocol is based on the synthesis of a similar N-acyl amino acid, Furoyl-leucine.
Materials and Reagents:
-
L-leucine
-
N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Proline)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., Dichloromethane (DCM), Diethyl ether)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Activation of Boc-L-Proline: Dissolve Boc-L-Proline (1.0 equivalent) and NHS (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. Filter off the dicyclohexylurea (DCU) byproduct.
-
Coupling Reaction: Dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5°C. To this vigorously stirred solution, add the activated Boc-L-Proline solution dropwise over 30-60 minutes, maintaining the temperature between 0 and 5°C.
-
Reaction Completion: Allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of 2-3 with concentrated HCl to precipitate the Boc-Prolyl-leucine product. Collect the precipitate by vacuum filtration and wash with cold water.
-
Boc Deprotection: Treat the dried Boc-Prolyl-leucine with a solution of TFA in DCM (e.g., 25-50% TFA) for 1-2 hours at room temperature to remove the Boc protecting group.
-
Purification: Evaporate the solvent and TFA under reduced pressure. The crude Prolyl-leucine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by chromatography.
Figure 2: General Workflow for Prolyl-leucine Synthesis.
Measurement of Global Protein Synthesis using a Puromycin-Based Assay (SUnSET)
To investigate the effect of Prolyl-leucine on protein synthesis, a non-radioactive method utilizing puromycin, a tyrosyl-tRNA analog, can be employed. This assay, known as Surface Sensing of Translation (SUnSET), allows for the quantification of global protein synthesis in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Prolyl-leucine
-
L-leucine (as a positive control)
-
Puromycin dihydrochloride
-
Cycloheximide (as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Starve cells of amino acids for 1-2 hours if necessary. Replace the medium with fresh medium containing various concentrations of Prolyl-leucine, L-leucine, or a vehicle control. For a negative control, pre-treat cells with cycloheximide before adding puromycin.
-
Puromycin Labeling: Add puromycin to each well at a final concentration of 1-10 µM and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and then incubate with an anti-puromycin primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software to determine the relative rate of protein synthesis.
Safety and Toxicity
L-leucine is generally recognized as safe when consumed in appropriate amounts as part of the diet. High doses of L-leucine have been studied in various animal models and are generally well-tolerated. However, some studies suggest that high blood levels of leucine may be associated with insulin resistance. It is also noted that polyleucine stretches can be more toxic than polyglutamine stretches in mammalian cells due to a higher propensity for aggregation.
As with any research chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling Prolyl-leucine. Work should be conducted in a well-ventilated area.
Conclusion
Prolyl-leucine (CAS 52899-07-7) is a dipeptide with well-defined chemical and physical properties. While its direct biological activity as a signaling molecule is not yet established, its effects are likely mediated through its constituent amino acids, L-proline and, most notably, L-leucine. The potent activation of the mTOR signaling pathway by L-leucine provides a strong rationale for investigating Prolyl-leucine in contexts where modulation of protein synthesis and cell growth is of interest. The experimental protocols outlined in this guide offer a starting point for the synthesis and functional evaluation of this dipeptide in a research setting. Further investigation is warranted to fully elucidate the specific biological roles and therapeutic potential of Prolyl-leucine.
References
Prolyl-Leucine: A Technical Guide on the Branched-Chain Amino Acid Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-leucine (Pro-Leu) is a dipeptide composed of the amino acids proline and L-leucine.[1][2] As a molecule containing a branched-chain amino acid (BCAA), it is of increasing interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of prolyl-leucine, including its biochemical properties, known biological effects, and the signaling pathways it may influence. This document synthesizes available data, presents it in a structured format, and outlines key experimental methodologies for its investigation, aiming to facilitate further research and drug development efforts.
Introduction
Dipeptides, the smallest peptides, consist of two amino acids joined by a single peptide bond. They are recognized for their diverse biological roles, often exhibiting distinct activities compared to their constituent amino acids. Prolyl-leucine, a dipeptide containing the BCAA leucine, has been identified in human blood, although it is not considered a naturally occurring metabolite.[1] Its structure, combining the unique cyclic secondary amine of proline with the critical nutrient signaler leucine, suggests a potential for specific biological interactions and functions. Preliminary research indicates that prolyl-leucine may influence circadian rhythms, animal behavior, and enzymatic activity.[3] This guide will delve into the technical details of what is currently known about this intriguing dipeptide.
Biochemical Profile
A clear understanding of the physicochemical properties of prolyl-leucine is fundamental for its study and application.
| Property | Value | Source |
| Molecular Formula | C11H20N2O3 | PubChem[2] |
| Molecular Weight | 228.29 g/mol | PubChem |
| IUPAC Name | (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | PubChem |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 | PubChem |
| Classification | Dipeptide, Branched-Chain Amino Acid Dipeptide | HMDB, |
Table 1: Physicochemical Properties of L-Prolyl-L-Leucine
Known Biological Activities and Potential Therapeutic Applications
While research into the specific effects of prolyl-leucine is still emerging, preliminary findings suggest several areas of biological relevance.
Neurological and Behavioral Effects
Studies in animal models have suggested that prolyl-leucine can influence circadian rhythms and behavior. The precise mechanisms underlying these effects are yet to be elucidated but may involve modulation of neurotransmitter systems or neuropeptide signaling in the central nervous system. Further investigation is warranted to understand its potential as a modulator of sleep-wake cycles or as a therapeutic agent for neurological disorders.
Enzymatic Inhibition
Prolyl-leucine has been observed to negatively affect the activity of cell envelope-associated proteinase (CEP). This inhibitory action on a bacterial enzyme suggests a potential for antimicrobial applications, although this has not been extensively explored.
Signaling Pathways
The signaling pathways directly modulated by the dipeptide prolyl-leucine are not yet well-defined. However, given that its constituent amino acid, leucine, is a potent activator of the mTORC1 pathway, it is plausible that prolyl-leucine may exert some of its effects through this critical cellular signaling hub.
The mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-established activator of mTORC1, promoting protein synthesis and other anabolic processes. The binding of leucine to its intracellular sensor, Sestrin2, is a key event in this activation cascade.
Figure 1: Overview of the mTORC1 Signaling Pathway. This diagram illustrates the convergent regulation of mTORC1 by growth factors and amino acids, leading to the promotion of protein synthesis and cell growth.
It is hypothesized that prolyl-leucine may be transported into the cell and subsequently hydrolyzed to release leucine, which would then activate mTORC1. Alternatively, the dipeptide itself could interact with cellular sensors or transporters, initiating a signaling cascade. Research is needed to differentiate between these possibilities.
Experimental Protocols
To facilitate further research on prolyl-leucine, this section outlines key experimental methodologies.
In Vitro Assessment of mTORC1 Signaling
A common method to determine if prolyl-leucine activates the mTORC1 pathway is through Western blot analysis of key downstream targets in a relevant cell line (e.g., C2C12 myotubes, HEK293T cells).
Experimental Workflow:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal mTORC1 activity. Treat cells with varying concentrations of prolyl-leucine, L-leucine (as a positive control), and a vehicle control for a defined time course (e.g., 30, 60, 120 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 2: Western Blot Workflow for mTORC1 Signaling. This diagram outlines the key steps for assessing the activation of the mTORC1 pathway in response to prolyl-leucine treatment.
Future Directions and Conclusion
The study of prolyl-leucine is in its nascent stages, with many questions remaining unanswered. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered prolyl-leucine.
-
Receptor Identification: Identifying specific receptors or transporters that interact with prolyl-leucine.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which prolyl-leucine exerts its biological effects.
-
Therapeutic Potential: Exploring its efficacy in preclinical models of neurological disorders, metabolic diseases, and infectious diseases.
References
Methodological & Application
Application Notes: Measuring Protein Synthesis Using Puromycin-Based Assays to Evaluate Modulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of protein synthesis is fundamental to understanding cellular physiology and is a critical aspect of drug discovery and development. Dysregulation of protein synthesis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. These application notes provide a detailed protocol for a robust and widely used non-radioactive method to measure global protein synthesis: the SUrface SEnsing of Translation (SUnSET) assay. This technique allows for the evaluation of compounds, such as the dipeptide prolyl-leucine or the amino acid leucine, that may modulate protein synthesis.
The SUnSET method relies on the use of puromycin, an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into the C-terminus of nascent polypeptide chains during translation, leading to their premature release from the ribosome. These puromycylated peptides can then be detected and quantified using an anti-puromycin antibody, providing a direct measure of the rate of global protein synthesis.[1][2]
Key Principles of the SUnSET Assay
At low concentrations, puromycin is incorporated into elongating polypeptide chains without significantly inhibiting the overall rate of translation.[3] The amount of incorporated puromycin is therefore proportional to the rate of protein synthesis. This allows for the detection of both increases and decreases in translation. The puromycylated proteins are typically visualized and quantified by Western blotting, but the technique can also be adapted for immunohistochemistry and flow cytometry.[1][3]
Application: Studying the Effect of Prolyl-Leucine and Leucine on Protein Synthesis
While there is no established protocol for using prolyl-leucine directly as a label in protein synthesis assays, the SUnSET assay is an ideal method to investigate its potential modulatory effects. Leucine, a branched-chain amino acid, is a well-known activator of protein synthesis through the mTOR signaling pathway. The protocol provided below can be adapted to treat cells with prolyl-leucine or leucine and subsequently measure changes in the rate of protein synthesis.
Experimental Protocols
Protocol 1: SUnSET Assay for In Vitro Protein Synthesis Measurement
This protocol describes the measurement of global protein synthesis in cultured cells using the SUnSET assay followed by Western blot analysis.
Materials:
-
Cultured cells of interest (e.g., HCT116, C2C12 myoblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Puromycin dihydrochloride (stock solution, e.g., 10 mg/mL in water)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: Anti-puromycin antibody (e.g., clone 12D10)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
If evaluating a test compound (e.g., prolyl-leucine, leucine, or an inhibitor), treat the cells for the desired time and concentration. Include appropriate vehicle controls.
-
-
Puromycin Labeling:
-
Thirty minutes before the end of the experimental treatment, add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody (e.g., 1:10,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity of the entire lane for each sample in the puromycin blot using densitometry software.
-
Normalize the puromycin signal to the corresponding loading control signal.
-
Express the results as a fold change relative to the control condition.
-
Data Presentation
The following tables summarize typical experimental parameters and expected quantitative data from SUnSET assays.
Table 1: Typical Experimental Parameters for In Vitro SUnSET Assay
| Parameter | Typical Range/Value | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization may be required for different cell lines. |
| Puromycin Concentration | 1 - 10 µg/mL | The optimal concentration should be determined to label nascent peptides without significantly inhibiting overall translation. |
| Puromycin Incubation Time | 15 - 30 minutes | Shorter incubation times are possible and can be used to measure acute changes in protein synthesis. |
| Protein Loading (Western Blot) | 10 - 30 µg per lane | Should be within the linear range of detection for both the puromycin and loading control antibodies. |
| Primary Antibody (anti-puromycin) | 1:1,000 - 1:20,000 dilution | The optimal dilution depends on the antibody supplier and detection system. |
| Secondary Antibody | 1:5,000 - 1:20,000 dilution | Should be specific to the primary antibody species. |
Table 2: Example Quantitative Data from a SUnSET Assay
This table presents hypothetical data from an experiment designed to test the effect of a known inhibitor and a potential activator on protein synthesis in cultured cells.
| Treatment Condition | Normalized Puromycin Signal (Arbitrary Units) | Fold Change vs. Control | Percent Change vs. Control |
| Vehicle Control | 1.00 | 1.00 | 0% |
| Inhibitor (e.g., Anisomycin) | 0.35 | 0.35 | -65% |
| Activator (e.g., Leucine) | 1.50 | 1.50 | +50% |
| Test Compound (Prolyl-Leucine) | 1.20 | 1.20 | +20% |
Note: The presented data are for illustrative purposes. Actual results will vary depending on the experimental conditions, cell type, and compounds tested. A study showed a ~65% decrease in puromycin-labeled peptides in food-deprived mice.
Mandatory Visualizations
Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. Leucine is a potent activator of mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote translation initiation.
References
Application Notes and Protocols for Studying Cell Envelope-Associated Proteinase Activity Using Prolyl-leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing prolyl-leucine-based chromogenic substrates for the characterization of cell envelope-associated proteinase (CEP) activity in bacteria. The protocols and data presented are intended to facilitate research into bacterial physiology, virulence, and the development of novel antimicrobial agents targeting these essential enzymes.
Introduction to Cell Envelope-Associated Proteinases
Cell envelope-associated proteinases are crucial enzymes for many bacteria, playing a pivotal role in nutrition, host-pathogen interactions, and maintaining the integrity of the cell envelope.[1][2] In lactic acid bacteria (LAB), for instance, CEPs are essential for breaking down caseins in milk into smaller peptides that can be transported into the cell for growth.[3] These enzymes are often large, multi-domain proteins anchored to the cell wall.[1][3] The activity of these proteases is tightly regulated, often in response to environmental cues and cellular stress.
The use of small, chromogenic peptide substrates, such as those containing a prolyl-leucine motif, allows for the sensitive and continuous monitoring of CEP activity. The cleavage of the peptide bond releases a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically. This provides a direct measure of the enzyme's catalytic efficiency.
Data Presentation: Quantitative Analysis of CEP Activity
While specific kinetic data for a wide range of CEPs with prolyl-leucine-p-nitroanilide is not extensively available in the literature, data from closely related substrates provide valuable insights into the enzymatic activity. The following table summarizes the specific activity of a cell-envelope proteinase (CEP) from Lacticaseibacillus casei strains using the chromogenic substrate succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide. This substrate shares the core feature of a proline residue, making this data relevant for researchers interested in prolyl-cleaving enzymes.
| Bacterial Strain | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Lacticaseibacillus casei 2006 | Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide | 11.34 ± 0.45 | 7.5 | 40 | |
| Lacticaseibacillus casei PRA205 | Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide | 3.73 ± 0.03 | 7.5 | 40 |
Note: One unit (U) of proteinase activity is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute under the specified assay conditions.
Experimental Protocols
This section provides detailed methodologies for the preparation of bacterial cell envelope fractions and the subsequent measurement of proteinase activity using a prolyl-leucine-based chromogenic substrate.
Protocol 1: Preparation of Cell Envelope Fractions
This protocol is adapted from methods used for the extraction of cell-envelope associated proteins from Gram-positive bacteria.
Materials:
-
Bacterial culture grown to the desired growth phase
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM PMSF (phenylmethylsulfonyl fluoride)
-
Lysozyme (10 mg/mL in Lysis Buffer)
-
DNase I (1 mg/mL in Lysis Buffer)
-
Ultracentrifuge and appropriate tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 1 hour with gentle agitation.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating. Monitor cell lysis by microscopy.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and large debris.
-
Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell envelopes.
-
Discard the supernatant (cytosolic fraction).
-
Wash the cell envelope pellet by resuspending it in PBS and centrifuging again at 100,000 x g for 1 hour at 4°C.
-
Resuspend the final cell envelope pellet in a minimal volume of assay buffer (see Protocol 2).
-
Determine the protein concentration of the cell envelope fraction using a standard method such as the Bradford or BCA assay.
-
Store the cell envelope fraction at -80°C until use.
Protocol 2: Chromogenic Assay for Cell Envelope Proteinase Activity
This protocol describes the use of L-Prolyl-L-leucine-p-nitroanilide (Pro-Leu-pNA) as a substrate to measure CEP activity.
Materials:
-
Cell envelope fraction (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂
-
Substrate Stock Solution: 10 mM Pro-Leu-pNA dissolved in a small amount of DMSO and brought to final volume with Assay Buffer.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of the cell envelope fraction by diluting it in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
In a 96-well microplate, add 180 µL of the diluted cell envelope fraction to each well. Include a blank control for each sample containing 180 µL of Assay Buffer without the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Pro-Leu-pNA substrate working solution to each well to achieve a final desired concentration (e.g., 1 mM).
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the corresponding sample at each time point. b. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). c. To convert the rate of change in absorbance to the rate of product formation, a standard curve of free p-nitroaniline should be prepared. d. Calculate the specific activity of the proteinase using the following formula:
Specific Activity (U/mg) = (V₀ * Reaction Volume (mL)) / (ε * Pathlength (cm) * Protein concentration (mg/mL))
Where:
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹)
-
Pathlength is typically 1 cm for a standard cuvette, but needs to be adjusted for the volume in a microplate well.
-
Visualizations
Signaling Pathway: Regulation of Cell Envelope Stress Response
The activity of cell envelope proteases is often linked to stress response pathways that monitor and maintain the integrity of the bacterial cell envelope. The following diagram illustrates a generalized proteolytic cascade involved in the activation of an alternative sigma factor (σE) in response to the accumulation of misfolded outer membrane proteins (OMPs), a common cell envelope stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Structure Analysis of the Multi-Domain, Cell Envelope Proteases of Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Cell-Envelope Proteinases from Two Lacticaseibacillus casei Strains Isolated from Parmigiano Reggiano Cheese [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Prolyl-Leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro investigation of the dipeptide prolyl-leucine. The following protocols are designed to assess its potential effects on cell viability, apoptosis, and inflammatory signaling pathways, common areas of investigation for novel therapeutic compounds.
Introduction
Prolyl-leucine is a dipeptide composed of the amino acids proline and leucine. While the specific biological activities of prolyl-leucine are an emerging area of research, the constituent amino acids are known to play significant roles in cellular processes. Leucine is a branched-chain amino acid that is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[1][2][3] Proline is a unique amino acid that contributes to protein structure and is involved in cellular stress responses. Dipeptides can exhibit biological activities distinct from their individual amino acid components and are of interest in drug discovery and development.[4][5]
This document outlines a series of in vitro experiments to characterize the bioactivity of prolyl-leucine, focusing on its potential as a neuroprotective and anti-inflammatory agent. The provided protocols are foundational and can be adapted to specific cell types and research questions.
Hypothetical Signaling Pathway for Prolyl-Leucine
The diagram below illustrates a potential mechanism of action for prolyl-leucine, integrating known signaling pathways of its constituent amino acids. This model proposes that prolyl-leucine may influence cell survival and inflammation through the PI3K/Akt/mTOR and MAPK signaling cascades.
Caption: Hypothetical prolyl-leucine signaling pathways.
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic or cytoprotective effects of prolyl-leucine. The MTT and XTT assays are colorimetric methods that measure metabolic activity as an indicator of cell viability.
Caption: Workflow for MTT and XTT cell viability assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of prolyl-leucine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the prolyl-leucine dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.
| Prolyl-Leucine (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 6.2 | 100.0 ± 5.5 |
| 1 | 102.1 ± 4.8 | 105.3 ± 5.9 | 108.7 ± 6.1 |
| 10 | 108.5 ± 5.2 | 115.7 ± 6.5 | 120.4 ± 6.8 |
| 50 | 112.3 ± 6.1 | 122.1 ± 7.0 | 128.9 ± 7.2 |
| 100 | 98.7 ± 5.5 | 102.4 ± 6.3 | 105.6 ± 6.4 |
| 200 | 85.4 ± 4.9 | 78.2 ± 5.1 | 70.1 ± 4.8 |
Apoptosis Assays
To investigate if prolyl-leucine can protect against or induce apoptosis, caspase-3 activity and TUNEL assays are recommended.
Caption: Workflow for apoptosis assays.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with an apoptosis-inducing agent (e.g., staurosporine) with or without various concentrations of prolyl-leucine.
-
Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 fluorogenic substrate (e.g., DEVD-AMC) to the cell lysates. Incubate at 37°C for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Cell Culture and Treatment: Grow cells on coverslips and treat as described for the caspase-3 assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's protocol. This involves incubating the cells with TdT and fluorescently labeled dUTPs.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
| Treatment | Caspase-3 Activity (RFU) | TUNEL Positive Cells (%) |
| Control | 100 ± 10 | 2.5 ± 0.8 |
| Apoptosis Inducer | 550 ± 45 | 65.2 ± 5.1 |
| Apoptosis Inducer + 10 µM Prolyl-Leucine | 320 ± 30 | 35.8 ± 4.2 |
| Apoptosis Inducer + 50 µM Prolyl-Leucine | 180 ± 22 | 15.1 ± 2.9 |
Anti-Inflammatory Assay: Cytokine ELISA
To assess the anti-inflammatory potential of prolyl-leucine, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for sandwich ELISA.
-
Cell Culture and Treatment: Plate cells and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of prolyl-leucine.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the collected supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 5 |
| LPS | 850 ± 70 | 1200 ± 110 |
| LPS + 10 µM Prolyl-Leucine | 620 ± 55 | 950 ± 80 |
| LPS + 50 µM Prolyl-Leucine | 310 ± 40 | 480 ± 50 |
Signaling Pathway Analysis: Western Blot
Western blotting can be used to determine if prolyl-leucine affects key signaling proteins, such as those in the PI3K/Akt and MAPK pathways.
Caption: General workflow for Western blotting.
-
Cell Lysis and Protein Quantification: Treat cells with prolyl-leucine for various times. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Control | 1.0 | 1.0 |
| Prolyl-Leucine (15 min) | 2.5 | 1.8 |
| Prolyl-Leucine (30 min) | 3.8 | 2.9 |
| Prolyl-Leucine (60 min) | 2.1 | 1.5 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Prolyl-Leucine Quantification Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during prolyl-leucine quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in prolyl-leucine quantification?
The most significant sources of error in prolyl-leucine quantification experiments often stem from isobaric interference, matrix effects, improper sample preparation, and the selection of an appropriate internal standard. Specifically, the presence of leucine's isomer, isoleucine, which has the same molecular mass, can lead to inaccurate quantification if not properly separated chromatographically.[1][2][3][4] Complex biological matrices can cause ion suppression or enhancement in mass spectrometry-based methods, affecting signal intensity.[5] Contamination from sources like keratins and polyethylene glycol (PEG) during sample preparation is also a common issue.
Q2: How can I differentiate between leucine and isoleucine in my samples?
Distinguishing between the isobaric isomers leucine and isoleucine is a critical challenge. Since they have identical masses, mass spectrometry alone cannot differentiate them. The most common approach is to use liquid chromatography (LC) to separate them before they enter the mass spectrometer. Optimization of the chromatographic gradient and column chemistry is essential for achieving baseline separation. Advanced mass spectrometry techniques, such as multistage fragmentation (MSn) or electron transfer dissociation (ETD), can also be employed to generate unique fragment ions for each isomer, allowing for their differentiation.
Q3: What is the best internal standard to use for prolyl-leucine quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C, ¹⁵N-labeled proline and leucine). SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability. If SIL standards are not available, a structurally similar compound that is not endogenously present in the sample, such as norleucine or α-aminobutyric acid, can be used.
Q4: Is derivatization necessary for prolyl-leucine analysis?
Derivatization is not always necessary but is often employed to enhance the sensitivity and chromatographic retention of amino acids, especially for HPLC-UV or fluorescence detection. However, the derivatization process itself can introduce variability and potential for error if the reaction is incomplete or not reproducible. For LC-MS/MS analysis, it is often possible to quantify underivatized amino acids with sufficient sensitivity and selectivity, simplifying the workflow and reducing potential sources of error.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Leucine and Isoleucine
Symptoms:
-
Co-eluting or partially overlapping peaks for leucine and isoleucine in the chromatogram.
-
Inaccurate and imprecise quantification of leucine.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient, flow rate, and mobile phase composition to improve separation. A shallower gradient can often enhance resolution. |
| Inappropriate LC Column | Select a column with a different chemistry (e.g., a polar-modified C18 or a HILIC column) that provides better selectivity for the isomers. |
| Incorrect Column Temperature | Adjusting the column temperature can alter the retention behavior and improve separation. |
Issue 2: High Variability and Poor Reproducibility in Quantification Results
Symptoms:
-
Large standard deviations between replicate measurements.
-
Inconsistent results across different batches of samples.
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as protein precipitation, solid-phase extraction (SPE), or immunoaffinity capture, to remove interfering substances. Diluting the sample can also mitigate matrix effects. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use of an automated liquid handling system can improve precision. |
| Inappropriate Internal Standard | Switch to a stable isotope-labeled internal standard for the most accurate correction of variability in sample preparation and instrument response. |
| Derivatization Issues | If using derivatization, ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. Check for degradation of the derivatizing agent. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Analyte peaks are close to the limit of detection (LOD) or limit of quantification (LOQ).
-
Difficulty in detecting low-abundance prolyl-leucine.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flow), collision energy, and selection of precursor and product ions for selected reaction monitoring (SRM). |
| Inefficient Sample Extraction | Evaluate and optimize the extraction method to ensure high recovery of the analytes from the sample matrix. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of prolyl-leucine. Keep samples on ice or frozen when not in use. |
| Ion Suppression | As with variability, significant ion suppression from the sample matrix can lead to low signal intensity. Improve sample clean-up to address this. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Underivatized Prolyl-Leucine Quantification
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of proline, leucine, and isoleucine (e.g., 2-30% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-product ion transitions for proline, leucine, and their internal standards.
-
Visualizations
Caption: A typical experimental workflow for prolyl-leucine quantification by LC-MS/MS.
Caption: A logical troubleshooting guide for inaccurate prolyl-leucine quantification.
References
- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Prolyl-Leucine in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of the dipeptide prolyl-leucine in experimental models. Due to the limited availability of data specific to prolyl-leucine, much of the guidance provided is extrapolated from established principles for dipeptides and small peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of prolyl-leucine?
The primary barriers to the oral bioavailability of prolyl-leucine, like other small peptides, include:
-
Enzymatic Degradation: Prolyl-leucine is susceptible to hydrolysis by peptidases in the gastrointestinal (GI) tract, breaking it down into its constituent amino acids, proline and leucine, before it can be absorbed intact.[1][2][3]
-
Poor Membrane Permeability: While small, the hydrophilic nature of dipeptides can limit their passive diffusion across the lipid bilayers of intestinal epithelial cells.[1][2]
-
First-Pass Metabolism: After absorption, prolyl-leucine may be subject to metabolic degradation in the liver before reaching systemic circulation.
Q2: What are the potential mechanisms of prolyl-leucine absorption in the intestine?
Prolyl-leucine is likely absorbed through a combination of passive diffusion and active transport. The individual amino acids, proline and leucine, are known to be absorbed via active transport mechanisms. It is plausible that the dipeptide itself is a substrate for peptide transporters like PepT1, which are expressed on the apical membrane of intestinal epithelial cells and are responsible for the uptake of many di- and tripeptides.
Q3: What are the most promising strategies to enhance the oral bioavailability of prolyl-leucine?
Several formulation and chemical modification strategies can be employed:
-
Enzyme Inhibitors: Co-administration with peptidase inhibitors can protect prolyl-leucine from degradation in the GI tract.
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating the paracellular or transcellular transport of prolyl-leucine.
-
Nanoparticle-based Delivery Systems: Encapsulating prolyl-leucine in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from enzymatic degradation and enhance its uptake by intestinal cells.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can improve the solubility and stability of prolyl-leucine, potentially leading to enhanced absorption.
-
Chemical Modification: While potentially altering its biological activity, strategies like PEGylation or lipidation could be explored to improve stability and permeability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low in vitro stability in simulated gastric/intestinal fluid | Enzymatic degradation by pepsin, trypsin, or other proteases. | - Co-incubate with a cocktail of protease inhibitors. - Investigate encapsulation in pH-responsive nanoparticles to protect the peptide in specific GI environments. - Assess the stability of prolyl-leucine complexed with cyclodextrins. |
| Poor permeability in Caco-2 cell monolayer assays | Low passive diffusion. Efflux by transporters like P-glycoprotein (P-gp). | - Co-administer with known permeation enhancers. - Investigate the involvement of efflux pumps by using P-gp inhibitors. - Evaluate different nanoparticle formulations for their ability to be transported across the cell monolayer. |
| High variability in in vivo pharmacokinetic data | Inconsistent release from the formulation. Variability in GI transit time and enzymatic activity between subjects. | - Optimize the formulation for consistent release characteristics. - Ensure standardized fasting and feeding protocols for animal studies. - Increase the number of subjects per group to improve statistical power. |
| Low oral bioavailability despite good in vitro stability and permeability | High first-pass metabolism in the liver. Instability in blood. | - Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. - If hepatic metabolism is high, consider formulation strategies that promote lymphatic uptake, such as lipid-based nanoparticles. - Assess the stability of prolyl-leucine in plasma. |
Quantitative Data Summary
Due to the limited publicly available data specifically on prolyl-leucine bioavailability, the following tables are provided as templates for researchers to structure their experimental data.
Table 1: In Vitro Stability of Prolyl-Leucine Formulations
| Formulation | Simulated Gastric Fluid (% remaining after 2h) | Simulated Intestinal Fluid (% remaining after 4h) |
| Prolyl-leucine solution | ||
| + Protease Inhibitor Cocktail | ||
| Nanoparticle Formulation A | ||
| Cyclodextrin Complex B |
Table 2: In Vitro Permeability of Prolyl-Leucine Across Caco-2 Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio |
| Prolyl-leucine solution | ||
| + Permeation Enhancer | ||
| Nanoparticle Formulation A |
Table 3: In Vivo Pharmacokinetic Parameters of Prolyl-Leucine in an Animal Model (e.g., Rat)
| Formulation (Oral Administration) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Prolyl-leucine solution | ||||
| Nanoparticle Formulation A | ||||
| Cyclodextrin Complex B | ||||
| Intravenous Administration | 100 |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Simulated GI Fluids
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP specifications, with and without relevant enzymes (e.g., pepsin for SGF, pancreatin for SIF).
-
Incubation: Dissolve the prolyl-leucine formulation in SGF and SIF to a final concentration of 1 mg/mL. Incubate at 37°C with gentle agitation.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4 hours for SIF).
-
Sample Preparation: Immediately quench the enzymatic reaction by adding a suitable solvent (e.g., ice-cold methanol) or a specific inhibitor. Centrifuge to precipitate proteins and enzymes.
-
Quantification: Analyze the concentration of intact prolyl-leucine in the supernatant using a validated analytical method such as LC-MS/MS.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the prolyl-leucine formulation to the apical (AP) chamber.
-
At specified time intervals, collect samples from the basolateral (BL) chamber and replace with fresh transport buffer.
-
-
Efflux Study (Basolateral to Apical): To assess active efflux, add the prolyl-leucine formulation to the BL chamber and sample from the AP chamber.
-
Quantification: Determine the concentration of prolyl-leucine in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: Quantification of Prolyl-Leucine in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for prolyl-leucine and the internal standard.
-
-
Calibration and Quantification: Construct a calibration curve using standards of known concentrations in the same biological matrix. Calculate the concentration of prolyl-leucine in the unknown samples.
Visualizations
Signaling Pathways
While specific signaling pathways for the dipeptide prolyl-leucine are not well-defined, the amino acid leucine is a known activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis and cell growth.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow
Caption: General workflow for assessing prolyl-leucine bioavailability.
Logical Relationships
Caption: Troubleshooting logic for low oral bioavailability of prolyl-leucine.
References
Improving the yield of synthetic prolyl-leucine production
Welcome to the technical support center for the synthetic production of the dipeptide Prolyl-Leucine (Pro-Leu). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction conditions and improve final product yield.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of prolyl-leucine and other proline-containing peptides.
Q1: My final yield of prolyl-leucine is significantly lower than expected. What are the most common causes?
Low peptide yield in Solid-Phase Peptide Synthesis (SPPS) can result from several factors. The most common issues include incomplete deprotection of the Fmoc group, poor coupling efficiency, and unwanted side reactions that cleave the peptide from the resin or generate difficult-to-remove impurities.[1] Peptide aggregation on the solid support can also hinder reagent access, leading to truncated or deleted sequences.[1][2]
Q2: I suspect my coupling reaction is incomplete. How can I improve the coupling efficiency for the Pro-Leu bond?
Proline, as a secondary amine, is inherently less reactive than the primary amines of other amino acids, which can lead to slower or incomplete coupling reactions.[3][4] To improve efficiency:
-
Choose a High-Efficiency Coupling Reagent: Uronium/aminium salts like HATU, HCTU, or COMU are highly reactive and effective for sterically hindered couplings.
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful molecular interactions.
-
Extend Reaction Time or Double Couple: Allow for a longer coupling time (e.g., 2 hours) or perform the coupling step twice (double coupling) to ensure the reaction goes to completion, especially for the amino acid being coupled after proline.
-
Monitor the Reaction: Use a colorimetric test, such as the Kaiser test, on a few resin beads to check for the presence of free primary amines, which would indicate an incomplete coupling reaction.
Q3: My primary impurity is a cyclic dipeptide. What is this side reaction and how can I prevent it?
This side reaction is the formation of diketopiperazine (DKP). It is especially common when proline is the second amino acid in the sequence (e.g., Xaa-Pro). The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide chain and forming a stable six-membered ring. This results in a significant loss of product.
To prevent DKP formation:
-
Use a Sterically Hindered Resin: The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing peptides with C-terminal proline. Its steric bulk physically inhibits the intramolecular cyclization reaction.
-
Couple a Dipeptide Unit: An alternative strategy is to couple a pre-formed Fmoc-Pro-Leu-OH dipeptide unit to the resin, bypassing the problematic dipeptide-resin intermediate stage altogether.
Q4: How can I minimize the risk of racemization during the synthesis?
Racemization is the loss of stereochemical purity at the α-carbon of the amino acids. While proline's rigid structure generally resists racemization, the activation step can still lead to epimerization under certain conditions.
-
Use Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during carbodiimide-mediated coupling can suppress racemization. However, in some specific cases involving proline phenacyl esters, HOBt was found to increase racemization, highlighting the importance of context.
-
Select Appropriate Coupling Reagents: Onium salt reagents (HATU, HBTU, PyBOP) are generally preferred over carbodiimides alone as they are designed for high reactivity with low racemization. For particularly sensitive amino acids like Cys and His, DIC/Oxyma has been shown to minimize racemization.
Q5: What is the best way to cleave the final Pro-Leu dipeptide from the resin and remove side-chain protecting groups?
The final step involves using a cleavage cocktail, most commonly based on a high concentration of trifluoroacetic acid (TFA).
-
Use a Standard Cleavage Cocktail: A widely used cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to quench reactive carbocations generated during the removal of protecting groups, preventing side reactions with sensitive residues.
-
Ensure Sufficient Reaction Time: Cleavage typically requires 2-4 hours at room temperature to ensure the peptide is fully released from the resin and all side-chain protecting groups are removed.
-
Precipitate and Purify: After cleavage, the peptide is typically precipitated and washed with cold diethyl ether. The crude product is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity. Modern onium-type salts have largely replaced older methods due to their superior reactivity and ability to suppress side reactions. The table below summarizes the performance of common coupling reagents used in Fmoc-SPPS.
| Coupling Reagent | Additive Incorporated | Activating Species | Relative Reactivity/Efficiency | Key Features |
| HATU | HOAt | OAt-ester | Very High | Highly efficient, especially for hindered couplings; may cause guanidinylation of the free amine. |
| HBTU / TBTU | HOBt | OBt-ester | High | Robust and cost-effective reagents for standard applications. |
| HCTU | 6-Cl-HOBt | 6-Cl-OBt-ester | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| COMU | Oxyma Pure | Oxyma-ester | Very High | Coupling efficiency is comparable to HATU; based on non-explosive Oxyma Pure, making it a safer alternative. |
| PyBOP | HOBt | OBt-ester | High | A well-established phosphonium salt reagent suitable for most standard couplings. |
| DIC / Oxyma | Oxyma Pure | Oxyma-ester | High | A carbodiimide method where Oxyma Pure acts as an additive to increase efficiency and reduce racemization. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Prolyl-Leucine via Fmoc/tBu Strategy
This protocol outlines the manual synthesis of Pro-Leu on a 0.1 mmol scale using 2-chlorotrityl chloride resin to prevent diketopiperazine formation.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Leu-OH) a. Add 2-chlorotrityl chloride resin (approx. 160 mg, 0.6 mmol/g loading) to a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x). c. Dissolve Fmoc-Leu-OH (0.2 mmol, 2 eq.) in DCM. Add diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.). d. Add the amino acid solution to the resin and agitate for 1-2 hours. e. To cap any remaining reactive sites on the resin, add a small volume of methanol and agitate for 30 minutes. f. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Fmoc Deprotection a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes. d. Drain the solution and wash the resin extensively with DMF (5x) to ensure all piperidine is removed.
3. Second Amino Acid Coupling (Fmoc-Pro-OH) a. In a separate vial, dissolve Fmoc-Pro-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected Leu-resin. d. Agitate the reaction mixture for 2 hours at room temperature. e. After coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
4. Final Fmoc Deprotection a. Repeat the deprotection procedure described in Step 2 to remove the Fmoc group from the N-terminal proline.
5. Cleavage and Peptide Precipitation a. Wash the final peptide-resin with DCM (5x) and dry under vacuum for 1 hour. b. Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and agitate gently for 2 hours at room temperature. d. Filter the resin to collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether. f. Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product.
6. Purification a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile, both typically containing 0.1% TFA. c. Collect fractions containing the pure product, confirm purity with analytical HPLC and mass spectrometry, and lyophilize the combined pure fractions.
Diagrams of Workflows and Mechanisms
The following diagrams illustrate key processes and logical workflows relevant to the synthesis of prolyl-leucine.
References
Addressing matrix effects in prolyl-leucine LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of prolyl-leucine. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify, understand, and mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for prolyl-leucine analysis?
A: Matrix effect is the alteration of ionization efficiency for a target analyte, such as prolyl-leucine, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[4][5] Biological samples like plasma or serum are complex matrices containing high concentrations of salts, lipids (e.g., phospholipids), and proteins that can interfere with the ionization process in the mass spectrometer's source. Prolyl-leucine, as a small and polar dipeptide, can be particularly susceptible if it co-elutes with these more abundant matrix components.
Q2: How can I determine if my prolyl-leucine analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times ion suppression or enhancement occurs. A solution of prolyl-leucine is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip in the constant signal baseline indicates ion suppression caused by eluting matrix components, whereas a peak indicates enhancement.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to quantify the extent of matrix effects. You compare the peak area of prolyl-leucine spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat (clean) solvent at the same concentration. The ratio of these two responses, known as the Matrix Factor (MF), quantifies the impact. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.
Q3: What is a Stable Isotope-Labeled (SIL) Internal Standard and why is it recommended?
A: A Stable Isotope-Labeled (SIL) internal standard is a version of the analyte (in this case, prolyl-leucine) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL internal standard is considered the "gold standard" for quantitative LC-MS because it has nearly identical chemical and physical properties to the analyte. It co-elutes with the analyte and experiences the same degree of matrix effect. By measuring the ratio of the analyte to the SIL internal standard, you can achieve accurate quantification even in the presence of variable ion suppression between samples.
Troubleshooting Guide: Low Signal & Poor Reproducibility
This guide addresses the common issue of experiencing low signal intensity, high variability, or poor reproducibility for prolyl-leucine quality control (QC) samples.
Step 1: Diagnose the Problem
Issue: My signal for prolyl-leucine is unexpectedly low and inconsistent across replicates.
Possible Cause: This is a classic symptom of ion suppression due to matrix effects. The variability arises because the composition of the matrix can differ slightly from sample to sample, causing the degree of suppression to change.
Action: First, confirm the presence of matrix effects using the quantitative post-extraction spike method.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving matrix effects.
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective strategy to combat matrix effects is to remove the interfering compounds before analysis. For a dipeptide in a biological matrix like plasma, phospholipids and proteins are major concerns.
Comparison of Sample Preparation Techniques
The table below summarizes the effectiveness of common sample preparation techniques for removing matrix components. The data are illustrative for a typical dipeptide analysis in human plasma.
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Cost | Throughput | Key Advantage |
| Protein Precipitation (PPT) | 90 - 105% | 40 - 60% | Low | High | Simple and fast. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 35% | Medium | Medium | Cleaner extract than PPT. |
| Solid-Phase Extraction (SPE) | 85 - 100% | < 15% | High | Medium-High | Highly selective and provides the cleanest extracts. |
*Matrix Effect (%) is calculated as [1 - Matrix Factor] x 100. A higher percentage indicates stronger ion suppression.
Recommendation: While Protein Precipitation is fast, it often fails to remove phospholipids, which are a primary cause of ion suppression. Solid-Phase Extraction (SPE) is highly recommended for robustly removing interferences. A mixed-mode or reversed-phase sorbent is often effective for polar peptides.
Step 3: Optimize Chromatographic Conditions
If sample preparation is insufficient, modifying the LC method can help separate prolyl-leucine from interfering matrix components.
-
Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC systems) can significantly improve peak resolution, separating the analyte from matrix components.
-
Modify Gradient: Adjust the elution gradient to better resolve the prolyl-leucine peak from the regions where ion suppression occurs (identified via post-column infusion).
-
Consider HILIC: For very polar analytes like dipeptides that have poor retention on reversed-phase columns (e.g., C18), Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
Step 4: Implement a Stable Isotope-Labeled (SIL) Internal Standard
Using a SIL internal standard for prolyl-leucine is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. Since the SIL-IS and the analyte are affected identically, the ratio of their responses remains constant, ensuring accurate quantification.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Solutions:
-
Set A (Matrix): Extract 6 different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the dried extract with a solution of prolyl-leucine and its SIL-IS at a known concentration (e.g., a mid-QC level).
-
Set B (Neat Solvent): Prepare a solution of prolyl-leucine and its SIL-IS in the reconstitution solvent at the exact same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte using the formula: MF = (Average Peak Area of Analyte in Set A) / (Average Peak Area of Analyte in Set B)
-
The matrix effect is considered acceptable if the MF is within the range of 0.85 to 1.15 (i.e., 85% to 115%).
-
Protocol 2: Solid-Phase Extraction (SPE) for Prolyl-Leucine from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge, which is effective for retaining polar, basic compounds.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 50 µL of the SIL internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex for 30 seconds. This step ensures the analyte is charged for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 0.1% formic acid in water through the cartridge to remove salts and other polar interferences.
-
Pass 1 mL of methanol through the cartridge to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol) to elute prolyl-leucine.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Diagram: SPE Workflow
Caption: Workflow for Solid-Phase Extraction (SPE) of prolyl-leucine.
References
Technical Support Center: Prolyl-Leucine Stability in Dried Blood Spots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of the dipeptide prolyl-leucine in dried blood spots (DBS). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is prolyl-leucine and why is it measured in DBS?
Prolyl-leucine is a dipeptide composed of the amino acids proline and leucine. Dipeptides can be of interest in various research areas, including peptidomics, biomarker discovery, and as metabolites of peptide-based drugs. Dried blood spots (DBS) offer a minimally invasive method for blood sample collection, with advantages in terms of sample storage and transportation, making them a suitable matrix for a variety of analytes, including peptides and amino acids.
Q2: What are the main factors that can affect the stability of prolyl-leucine in DBS?
Several factors can influence the stability of prolyl-leucine in DBS samples:
-
Temperature: Storage temperature is a critical factor. Storing DBS cards at lower temperatures, such as -20°C or -80°C, is generally recommended to minimize degradation.[1] Room temperature storage can lead to significant degradation of amino acids and peptides over time.[2][3]
-
Humidity: Exposure to moisture can accelerate the degradation of analytes in DBS. It is crucial to store DBS cards with desiccants in sealed, gas-impermeable bags.
-
Time: The duration of storage will impact the stability of prolyl-leucine. The longer the storage period, the greater the potential for degradation.
-
Light: Exposure to direct sunlight or strong artificial light can potentially degrade light-sensitive compounds. It is advisable to store DBS cards in the dark.
-
Chemical Degradation: The peptide bond in prolyl-leucine can be susceptible to hydrolysis, leading to the formation of free proline and leucine. Oxidation of the amino acid residues is also a potential degradation pathway.
Q3: What are the recommended storage conditions for DBS samples containing prolyl-leucine?
For optimal long-term stability of peptides and their constituent amino acids in DBS, the following storage conditions are recommended:
| Storage Duration | Recommended Temperature | Additional Conditions |
| Short-term (up to 1 month) | -20°C | Sealed bag with desiccant, protected from light. |
| Long-term (>1 month) | -80°C | Sealed bag with desiccant, protected from light. |
Note: While some studies have shown good stability of certain peptides in DBS at room temperature for a limited time (e.g., 78-84% recovery after a period of storage), for long-term studies and to ensure the highest sample integrity, frozen storage is strongly advised.[4]
Troubleshooting Guide
Issue 1: Low recovery of prolyl-leucine from DBS samples.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction: The extraction solvent may not be optimal for eluting the dipeptide from the filter paper. | - Experiment with different extraction solvents or solvent combinations (e.g., methanol/water, acetonitrile/water with or without acid/base modifiers).- Increase the extraction time or use sonication to improve recovery. |
| Adsorption to Surfaces: Prolyl-leucine may adsorb to the filter paper matrix or to the walls of extraction tubes. | - Include a small percentage of an organic solvent or a surfactant in the extraction buffer.- Use low-binding microcentrifuge tubes for extraction. |
| Degradation during Extraction: The dipeptide may be degrading during the sample preparation process. | - Perform the extraction at a lower temperature (e.g., on ice).- Minimize the time between sample extraction and analysis. |
Issue 2: High variability in prolyl-leucine concentrations between replicate DBS punches from the same spot.
| Potential Cause | Troubleshooting Step |
| Hematocrit Effect: Variations in the hematocrit of the blood can affect the viscosity and how it spreads on the filter paper, leading to an uneven distribution of the analyte. | - If possible, determine the hematocrit of the blood samples and apply a correction factor.- Use DBS cards that are designed to minimize the hematocrit effect. |
| Inconsistent Punching Technique: Taking punches from different areas of the blood spot (center vs. periphery) can yield different results. | - Always punch from the center of the dried blood spot.- Ensure the punch is clean between samples to avoid carryover. |
| Incomplete Drying: If the blood spot is not completely dry, the analyte may not be evenly distributed. | - Ensure DBS cards are dried for a sufficient amount of time (at least 4 hours) in a clean, dry, and dark place with good air circulation before storage or analysis. |
Issue 3: Poor chromatographic peak shape or resolution for prolyl-leucine during LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| Matrix Effects: Co-eluting substances from the DBS matrix can interfere with the ionization of prolyl-leucine, leading to ion suppression or enhancement. | - Optimize the sample cleanup procedure (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).- Adjust the chromatographic gradient to better separate prolyl-leucine from interfering matrix components. |
| Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for the chromatography of the dipeptide. | - Experiment with different mobile phase additives (e.g., formic acid, trifluoroacetic acid, ammonium formate) and pH values.- Consider using a derivatization agent like AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to improve retention and sensitivity.[5] |
| Column Overload: Injecting too much sample can lead to peak broadening and poor resolution. | - Dilute the sample extract before injection.- Use a column with a higher loading capacity. |
Experimental Protocols and Data
Stability of Constituent Amino Acids in DBS
While specific data for prolyl-leucine is limited, studies on the stability of its individual amino acids, proline and leucine, in DBS provide valuable insights. The following table summarizes the stability ranking of several amino acids in DBS stored for five years (one year at +4°C and four years at room temperature).
| Stability Ranking | Amino Acid |
| Most Stable | Aspartate |
| ... | Isoleucine |
| More Stable | Proline |
| Valine | |
| Leucine | |
| ... | Tyrosine |
| Least Stable | Glutamine |
This data suggests that both proline and leucine are among the more stable amino acids in DBS under these storage conditions. However, significant degradation of most amino acids was observed, highlighting the importance of proper storage.
General Protocol for Prolyl-Leucine Analysis in DBS by UPLC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
DBS Punching:
-
Using a clean, sharp manual or automated puncher, take a 3 mm punch from the center of the dried blood spot.
-
Place the punch into a well of a 96-well plate or a microcentrifuge tube.
-
-
Extraction:
-
Add 100 µL of extraction solvent (e.g., 80:20 methanol:water with an internal standard) to each well/tube containing a DBS punch.
-
Seal the plate/tube and vortex for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the filter paper and any precipitated proteins.
-
-
Derivatization (Optional but Recommended):
-
Transfer the supernatant to a new plate/tube.
-
Follow the manufacturer's protocol for derivatization with a reagent such as AccQ-Tag™ to enhance chromatographic retention and MS sensitivity.
-
-
UPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate prolyl-leucine from other components.
-
Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for prolyl-leucine and the internal standard.
-
Visualizations
Caption: Experimental workflow for the analysis of prolyl-leucine in DBS.
Caption: Troubleshooting logic for low prolyl-leucine signal in DBS analysis.
References
- 1. Stability of Proteins in Dried Blood Spot Biobanks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing peptide analysis in dried blood spots: application potential and stability study of doping-relevant peptides | World Anti Doping Agency [wada-ama.org]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding freeze-thaw degradation of prolyl-leucine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of prolyl-leucine stock solutions due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is prolyl-leucine and why is its stability important?
Prolyl-leucine is a dipeptide composed of the amino acids proline and leucine. The stability of prolyl-leucine stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Degradation of the dipeptide can lead to a decrease in its effective concentration and the introduction of impurities, potentially impacting bioactivity assays and other downstream applications.
Q2: What are the primary causes of prolyl-leucine degradation in stock solutions?
The primary causes of degradation in prolyl-leucine stock solutions, particularly during freeze-thaw cycles, are:
-
Physical Instability:
-
Aggregation: The formation of ice-water interfaces during freezing can denature peptides, exposing hydrophobic regions and leading to aggregation. Cryoconcentration, where solutes become concentrated in the unfrozen liquid phase, can also promote aggregation.
-
Adsorption: Peptides can adsorb to the surface of storage vials, leading to a decrease in the concentration of the soluble peptide.
-
-
Chemical Instability:
-
Hydrolysis: The peptide bond linking proline and leucine can be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: Although less common for prolyl-leucine compared to peptides containing residues like methionine or cysteine, oxidation can still occur over long-term storage.
-
pH Shifts: The pH of buffered solutions can change significantly during freezing, which can accelerate degradation pathways like hydrolysis.[1] Phosphate buffers are particularly known to exhibit significant pH shifts upon freezing.[1]
-
Q3: What are the recommended storage conditions for prolyl-leucine stock solutions?
To ensure the long-term stability of prolyl-leucine stock solutions, the following storage conditions are recommended:
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Minimizes molecular motion and chemical degradation rates. |
| -20°C | Up to 1 month | Suitable for short- to medium-term storage. |
| 4°C | A few days to a week | Not recommended for long-term storage due to the increased risk of chemical degradation and microbial growth. |
| Room Temperature | A few days | Only for very short-term use. Degradation is significantly accelerated at this temperature. |
Data synthesized from multiple sources.
It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I observe precipitation in my prolyl-leucine stock solution after thawing.
-
Possible Cause 1: Poor Solubility. The concentration of prolyl-leucine may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. For solubility information, refer to the table below.
-
| Solvent | Solubility | Special Conditions |
| Water | 40 mg/mL (175.22 mM) | Adjust pH to 1 with TFA. |
| DMSO | 4.2 mg/mL (18.40 mM) | Requires ultrasonic and warming, and pH adjustment to 3 with HCl and heating to 60°C. Use newly opened DMSO as it is hygroscopic. |
Data from MedChemExpress.
-
Possible Cause 2: Cryoconcentration and pH Shift. During freezing, the concentration of solutes in the unfrozen portion increases, which can lead to precipitation. Changes in pH during freezing can also affect solubility.
-
Solution: Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath.[2] This rapid freezing minimizes the formation of large ice crystals and reduces the time for solutes to concentrate. Avoid using phosphate buffers if pH sensitivity is a concern.
-
Issue 2: I am seeing a decrease in the biological activity of my prolyl-leucine over time.
-
Possible Cause 1: Degradation due to Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle exposes the dipeptide to the damaging effects of ice crystal formation, cryoconcentration, and potential pH shifts, leading to both physical and chemical degradation.
-
Solution: Prepare single-use aliquots of your stock solution. This is the most effective way to prevent degradation from repeated freezing and thawing.
-
-
Possible Cause 2: Chemical Degradation. Hydrolysis of the peptide bond may be occurring.
-
Solution: Ensure the pH of your stock solution is within a stable range (typically slightly acidic to neutral for many peptides). Avoid strongly acidic or basic conditions unless required for solubilization, and in such cases, store for shorter periods.
-
Experimental Protocols
Protocol 1: Preparation and Aliquoting of Prolyl-Leucine Stock Solution
-
Select an appropriate solvent: Based on the required concentration, choose between water (with pH adjustment) or DMSO.
-
Weigh the prolyl-leucine powder: Use a calibrated analytical balance to weigh the required amount of lyophilized prolyl-leucine.
-
Dissolve the peptide: Add the chosen solvent to the prolyl-leucine powder. If necessary, follow the specific instructions for warming, sonication, and pH adjustment to ensure complete dissolution.
-
Aliquot into single-use volumes: Dispense the stock solution into low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Flash-freeze: Immediately freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store at the appropriate temperature: Transfer the frozen aliquots to a -80°C freezer for long-term storage or a -20°C freezer for shorter-term storage.
Protocol 2: Assessment of Prolyl-Leucine Stability by HPLC
This protocol provides a general guideline for assessing the stability of prolyl-leucine after freeze-thaw cycles. Method optimization may be required.
-
Prepare samples:
-
Control (T0): An aliquot of the freshly prepared stock solution.
-
Freeze-Thaw (T1, T3, T5): Subject aliquots to one, three, and five freeze-thaw cycles. A single cycle consists of freezing at -20°C or -80°C for at least one hour followed by thawing to room temperature.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV detection at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Compare the chromatograms of the freeze-thaw samples to the control. Look for:
-
A decrease in the peak area of the main prolyl-leucine peak, indicating degradation.
-
The appearance of new peaks, indicating the formation of degradation products.
-
Quantify the percentage of remaining prolyl-leucine by comparing the peak area of the main peak in the freeze-thaw samples to the control.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of prolyl-leucine stock solutions.
Caption: Key stressors and resulting degradation pathways for prolyl-leucine during freeze-thaw cycles.
References
Validation & Comparative
A Comparative Analysis of Prolyl-Leucine and Leucyl-Proline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of two dipeptides: prolyl-leucine (Pro-Leu) and leucyl-proline (Leu-Pro). While direct comparative studies on these two molecules are limited, this document synthesizes available data on their individual activities and the bioactivities of their constituent amino acids and related peptides to offer insights into their potential therapeutic applications.
Summary of Bioactive Properties
| Bioactivity Category | Prolyl-Leucine (Pro-Leu) | Leucyl-Proline (Leu-Pro) | Key Observations |
| Anti-Hypertensive | IC50: 337.3 µM for Angiotensin-Converting Enzyme (ACE) inhibition.[1] | No direct IC50 value for ACE inhibition has been identified in the reviewed literature. However, the presence of proline at the C-terminus is a known feature of many ACE inhibitors. | Pro-Leu demonstrates moderate ACE inhibitory activity. The potential for Leu-Pro as an ACE inhibitor requires further investigation. |
| Anti-Inflammatory | No direct quantitative data is available. However, the constituent amino acid, leucine, has been shown to modulate inflammatory responses. For instance, leucine can regulate macrophage polarization via the mTORC1/LXRα signaling pathway.[2][3][4] | No direct quantitative data is available. The tripeptide Leucine-Proline-Phenylalanine (LPF) has been shown to suppress the phagocytic ability of RAW264.7 macrophages and modulate the expression of pro-inflammatory genes.[5] | Both dipeptides contain amino acids implicated in inflammatory pathways. Further studies are needed to quantify and compare their specific anti-inflammatory effects. |
| Nootropic/Cognitive | No direct studies on nootropic effects were identified. The constituent amino acid, proline, and proline-rich polypeptides have been investigated for their roles in cognitive function and their influence on brain-derived neurotrophic factor (BDNF). | No direct studies on nootropic effects were identified. Leucine supplementation has been observed to improve cognitive dysfunction in some animal models of early life stress. | The individual amino acids show potential for influencing cognitive processes, suggesting that these dipeptides warrant investigation for nootropic activity. |
Antihypertensive Activity: ACE Inhibition
Angiotensin-converting enzyme (ACE) is a key target in the management of hypertension. Inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor.
Prolyl-Leucine (Pro-Leu): A study on synthetic peptides derived from Alaskan pollack skin identified Pro-Leu as an ACE inhibitor with an IC50 value of 337.3 µM. This indicates a moderate level of inhibitory activity.
Leucyl-Proline (Leu-Pro): While a specific IC50 value for Leu-Pro is not available in the reviewed literature, the structural characteristics of the peptide are of interest. The presence of a proline residue at the C-terminus is a common feature in many potent ACE inhibitors, as it appears to contribute to binding at the active site of the enzyme. Further enzymatic assays are required to quantify the ACE inhibitory potential of Leu-Pro.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol outlines a general method for determining the ACE inhibitory activity of peptides.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate
-
Test peptides (Pro-Leu, Leu-Pro)
-
Borate buffer
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test peptides at various concentrations.
-
In a reaction tube, combine the ACE solution and the test peptide solution. Pre-incubate the mixture.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding HCl.
-
Extract the resulting hippuric acid (HA) with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in distilled water.
-
Measure the absorbance of the solution at 228 nm.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the peptide concentration.
Figure 1: General workflow for an in vitro ACE inhibition assay.
Anti-Inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Peptides with anti-inflammatory properties are of significant interest for therapeutic development.
While direct quantitative data for Pro-Leu and Leu-Pro are lacking, the bioactivity of their constituent amino acids and related peptides provides some insights. Leucine has been shown to possess anti-inflammatory properties by modulating macrophage polarization, a key process in the inflammatory response, through the mTORC1 signaling pathway. Proline-rich polypeptides have also demonstrated anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway.
A study on a related tripeptide, Leucine-Proline-Phenylalanine (LPF), found that it could suppress the phagocytic ability of LPS-stimulated RAW264.7 macrophages and downregulate the mRNA expression of pro-inflammatory genes like iNOS and COX-2.
Potential Signaling Pathways in Inflammation
The NF-κB and mTOR signaling pathways are central to the regulation of inflammation. Based on the activities of related molecules, it is plausible that Pro-Leu and Leu-Pro could exert anti-inflammatory effects by modulating these pathways.
Figure 2: Hypothesized modulation of the NF-κB signaling pathway.
Nootropic and Cognitive Enhancing Potential
The potential for dipeptides to influence cognitive function is an emerging area of research. While no direct studies have been performed on Pro-Leu or Leu-Pro for nootropic effects, the roles of their constituent amino acids are noteworthy.
Proline: Proline and its metabolites are involved in neurotransmission, and dysregulation of proline levels has been linked to cognitive deficits in animal models. Proline-rich polypeptides have also been shown to affect levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.
Leucine: Leucine supplementation has been demonstrated to improve cognitive function in animal models of early life stress, suggesting a role in neuronal health and plasticity.
Given these associations, both Pro-Leu and Leu-Pro are viable candidates for future research into their potential as nootropic agents.
Experimental Protocol: Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
Rats are placed in the pool from different starting positions and must find the hidden platform.
-
Each rat undergoes several trials per day for a set number of days.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The rat is allowed to swim for a fixed period.
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Treatment:
-
Test compounds (Pro-Leu or Leu-Pro) or a vehicle control are administered to the animals before or during the training period.
-
The performance of the treated groups is compared to the control group to assess the effect of the compounds on learning and memory.
-
Figure 3: Simplified workflow of a Morris water maze experiment.
Conclusion and Future Directions
The available evidence suggests that both prolyl-leucine and leucyl-proline are promising candidates for further investigation into their bioactive properties. Pro-Leu has demonstrated ACE inhibitory activity, indicating potential for antihypertensive applications. While direct evidence is lacking for Leu-Pro, its structure warrants further study in this area.
The anti-inflammatory and nootropic potential of both dipeptides is suggested by the known activities of their constituent amino acids and related peptides. Future research should focus on direct, comparative in vitro and in vivo studies to quantify the bioactivities of Pro-Leu and Leu-Pro. Elucidating the specific signaling pathways they modulate will be crucial for understanding their mechanisms of action and for the development of novel therapeutic agents.
References
- 1. Structure and activity of angiotensin I converting enzyme inhibitory peptides derived from Alaskan pollack skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway | eLife [elifesciences.org]
- 3. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]
- 4. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of D-prolyl-L-leucine and L-prolyl-L-leucine: Unraveling the Influence of Stereochemistry on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of amino acids within a peptide sequence is a critical determinant of its three-dimensional structure and, consequently, its biological function. This guide provides a comparative analysis of D-prolyl-L-leucine and L-prolyl-L-leucine, two diastereomeric dipeptides, to elucidate how a single chiral center modification in the proline residue can profoundly impact their effects. Due to a scarcity of direct comparative studies on the linear forms of these dipeptides, this guide synthesizes data from studies on their cyclic counterparts (diketopiperazines) and infers potential properties of the linear forms based on the established principles of peptide stereochemistry.
Comparative Biological Activities: Cyclic Dipeptides (Diketopiperazines)
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are common and stable forms of dipeptides that often exhibit distinct biological activities. A study on the inhibition of aflatoxin production by Aspergillus parasiticus provides direct quantitative data on the differential effects of the stereoisomers of cyclo(prolyl-leucyl).
Table 1: Inhibition of Aflatoxin Production by Cyclo(prolyl-leucyl) Stereoisomers
| Compound | Stereochemistry | 50% Inhibitory Concentration (IC50) | Relative Activity |
| cyclo(L-prolyl-L-leucyl) | L-Pro, L-Leu | ~1.0 mg/mL | Strong |
| cyclo(D-prolyl-D-leucyl) | D-Pro, D-Leu | Similar to L-L isomer | Strong |
| cyclo(D-prolyl-L-leucyl) | D-Pro, L-Leu | Weaker than L-L or D-D isomers | Weak |
| cyclo(L-prolyl-D-leucyl) | L-Pro, D-Leu | Weaker than L-L or D-D isomers | Weak |
Data extrapolated from studies on aflatoxin inhibition. The IC50 for cyclo(L-leucyl-L-prolyl) was reported to be approximately 1.0 mg/mL for the accumulation of the aflatoxin precursor NA[1]. The study noted that cyclo(D-prolyl-L-leucyl) and cyclo(L-prolyl-D-leucyl) exhibited weaker activities[1].
The data clearly indicates that for the inhibition of aflatoxin production, the stereochemistry of both the proline and leucine residues is crucial. The homochiral isomers (both L or both D) are significantly more potent than the heterochiral (mixed stereochemistry) isomers. This suggests that the overall three-dimensional shape of the DKP ring, dictated by the stereochemistry of its constituent amino acids, is critical for its interaction with the biological target responsible for aflatoxin synthesis.
Inferred Comparative Properties: Linear Dipeptides
Direct experimental data comparing the linear forms of D-prolyl-L-leucine and L-prolyl-L-leucine is limited. However, based on the known principles of peptide chemistry and the biological roles of their constituent amino acids, we can infer their likely properties.
Table 2: Inferred Properties of Linear D-prolyl-L-leucine and L-prolyl-L-leucine
| Property | D-prolyl-L-leucine | L-prolyl-L-leucine | Rationale |
| Enzymatic Stability | Higher | Lower | Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids[2][3][4]. The D-proline residue is expected to confer a longer biological half-life. |
| Potential for mTOR Pathway Activation | Lower/Antagonistic | Higher | L-leucine is a known activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth. The L-prolyl-L-leucine dipeptide, containing L-leucine, is more likely to interact with and activate this pathway. The D-proline may hinder the recognition and transport of L-leucine, or the overall conformation of the dipeptide may not be suitable for interacting with the mTOR signaling components. |
| Receptor Interaction | Likely Different | Likely Different | The stereochemistry of proline imposes significant conformational constraints on peptides. The difference in the pyrrolidine ring puckering between D- and L-proline will result in distinct three-dimensional shapes for the two dipeptides, leading to differential binding to receptors and transporters. |
| Pharmacokinetics | Potentially longer half-life | Potentially shorter half-life | Increased enzymatic stability of the D-proline containing peptide would likely lead to a longer in vivo half-life compared to the all-L isomer. |
Signaling Pathways
Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. L-leucine is a potent activator of mTOR complex 1 (mTORC1). It is therefore plausible that L-prolyl-L-leucine, upon cellular uptake and potential hydrolysis to release L-leucine, could stimulate this pathway. The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.
// Nodes L_prolyl_L_leucine [label="L-prolyl-L-leucine", fillcolor="#FBBC05", fontcolor="#202124"]; L_leucine [label="L-leucine", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_prolyl_L_leucine [label="D-prolyl-L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="?", shape=plaintext, fontcolor="#EA4335"];
// Edges L_prolyl_L_leucine -> L_leucine [label="Hydrolysis"]; L_leucine -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> eIF4E_BP1 [label="Phosphorylates (inhibits)"]; S6K1 -> Protein_Synthesis; eIF4E_BP1 -> Protein_Synthesis [arrowhead=tee]; Protein_Synthesis -> Cell_Growth; D_prolyl_L_leucine -> mTORC1 [style=dashed, arrowhead=tee, label="Potential Inhibition"];
} DG Caption: Potential mTOR signaling activation by L-prolyl-L-leucine.
Experimental Protocols
Aflatoxin Inhibition Assay
This protocol describes a method to assess the inhibition of aflatoxin production by the test compounds in a liquid culture of Aspergillus flavus.
-
Fungal Culture Preparation:
-
Inoculate Aspergillus flavus spores into a suitable liquid medium, such as Potato Dextrose Broth (PDB).
-
Incubate the culture at 28-30°C for 3-5 days to allow for fungal growth.
-
-
Compound Preparation:
-
Prepare stock solutions of D-prolyl-L-leucine and L-prolyl-L-leucine in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a series of dilutions of the test compounds to determine the IC50.
-
-
Inhibition Assay:
-
To fresh liquid culture medium, add the fungal spore suspension.
-
Add the different concentrations of the test compounds to the cultures. Include a vehicle control (solvent only) and a negative control (no treatment).
-
Incubate the cultures under the same conditions as the initial culture for a period known to be optimal for aflatoxin production (e.g., 5-7 days).
-
-
Aflatoxin Extraction and Quantification:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extract aflatoxins from the culture broth using an appropriate solvent (e.g., chloroform or ethyl acetate).
-
Concentrate the extract and redissolve in a suitable solvent for analysis.
-
Quantify the amount of aflatoxin produced using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or an Enzyme-Linked Immunosorbent Assay (ELISA) specific for aflatoxins.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aflatoxin production for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of aflatoxin production, by plotting the percentage of inhibition against the compound concentration.
-
mTOR Pathway Activation Assay (Western Blot)
This protocol outlines a method to determine the activation of the mTOR pathway by assessing the phosphorylation of its downstream targets, S6K1 and 4E-BP1, using Western blotting.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate growth medium.
-
Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal mTOR activity.
-
Treat the cells with D-prolyl-L-leucine, L-prolyl-L-leucine, a positive control (e.g., L-leucine), and a vehicle control for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of phosphorylation.
-
Conclusion
The stereochemistry of the proline residue in prolyl-leucine dipeptides has a profound impact on their biological activity. As demonstrated with their cyclic counterparts, a change from L-proline to D-proline in the context of an L-leucine residue significantly diminishes the inhibitory effect on aflatoxin production. For the linear forms, it is inferred that D-prolyl-L-leucine will exhibit greater enzymatic stability but potentially lower efficacy in activating L-leucine-dependent signaling pathways like mTOR, compared to L-prolyl-L-leucine. These findings underscore the importance of stereochemical considerations in peptide-based drug design and discovery. Further direct comparative studies on the linear dipeptides are warranted to fully elucidate their distinct pharmacological profiles.
References
- 1. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. D-peptide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Isotopic Proline and Leucine for Protein Synthesis Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding physiological processes and the efficacy of therapeutic interventions. The use of stable isotope-labeled amino acids as tracers is a cornerstone of these investigations. This guide provides an objective comparison of two commonly used tracers, isotopic proline and isotopic leucine, for measuring protein synthesis, supported by experimental data and detailed methodologies.
The choice between isotopic proline and leucine as a tracer for protein synthesis studies is nuanced, with the optimal choice depending on the specific research question and the tissue or protein of interest. While leucine is often favored for its straightforward metabolic pathway, proline offers unique advantages, particularly in the study of collagen-rich tissues.
Key Differences and Considerations
Isotopic leucine is an essential amino acid, meaning the body cannot produce it. This simplifies tracer kinetics, as its appearance in proteins is directly related to uptake from the extracellular pool and incorporation into newly synthesized proteins. In contrast, proline is a nonessential amino acid, and its intracellular concentration is influenced by both uptake from the extracellular space and de novo synthesis from precursors like glutamate. This dual sourcing can complicate the determination of the true precursor pool specific activity for protein synthesis, a critical factor for accurate rate calculations.
A study comparing the use of isotopic proline and leucine in cultured human fibroblasts highlighted these complexities. The research demonstrated that while ³H-leucine in the extracellular medium readily equilibrates with tRNA-leucine, the direct precursor for protein synthesis, this is not the case for ³H-proline.[1] Equilibration of extracellular and tRNA-bound ³H-proline did not occur even at high extracellular concentrations, leading to potential underestimation of protein synthesis rates when using proline.[1] This suggests that for general protein synthesis measurements, leucine may provide a more accurate reflection of synthesis rates due to less complex intracellular compartmentation.
However, for studies focused on specific proteins with a high proline content, such as collagen, isotopic proline remains the tracer of choice.[1] This is because its direct incorporation provides a more sensitive measure of the synthesis of these particular proteins. An in vivo study in rabbits investigating skin protein synthesis found that more ¹⁵N-proline was incorporated into skin proteins compared to ¹³C-leucine, leading the authors to conclude that proline is a better tracer for studying protein metabolism in the skin, a tissue rich in collagen.[2]
Quantitative Data Summary
The following table summarizes quantitative data from a comparative study in cultured IMR-90 fibroblasts, illustrating the differences in fractional synthesis rates when measured with isotopic proline versus leucine.
| Tracer Amino Acid | Extracellular Concentration (mM) | Fractional Synthesis Rate (based on extracellular specific activity) | Ratio of Proline to Leucine Based Fractional Synthesis Rate |
| ³H-Proline | 0.02 | Variable and difficult to interpret | \multirow{2}{*}{0.61 ± 0.02} |
| ³H-Leucine | 0.4 | Directly proportional to incorporation | |
| ¹⁴C-Leucine | 0.4 | Directly proportional to incorporation |
Data adapted from a study in cultured fibroblasts. The ratio of fractional synthesis rates was determined at an extracellular proline concentration of approximately 0.4mM.
Experimental Protocols
Accurate and reproducible measurements of protein synthesis rely on meticulously executed experimental protocols. Below are detailed methodologies for constant infusion techniques using both isotopic proline and leucine.
Isotopic Leucine Constant Infusion Protocol for Muscle Protein Synthesis
This protocol is widely used to measure the fractional synthetic rate (FSR) of muscle proteins in humans.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.
-
Catheter Placement: Two intravenous catheters are placed, one for the infusion of the stable isotope tracer and the other in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
-
Priming Dose: A priming bolus of the leucine tracer (e.g., L-[ring-¹³C₆]leucine or L-[1-¹³C]leucine) is administered to rapidly bring the tracer to a steady-state enrichment in the plasma.
-
Constant Infusion: Immediately following the priming dose, a continuous infusion of the leucine tracer is initiated and maintained at a constant rate for the duration of the study (typically several hours).
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid concentrations and isotopic enrichment.
-
Muscle Biopsies: Muscle tissue biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. These samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
Sample Analysis: Plasma and muscle tissue samples are processed to determine the isotopic enrichment of leucine in the plasma (or its ketoacid, α-ketoisocaproate, as a surrogate for the intracellular precursor pool) and the enrichment of leucine incorporated into muscle protein.
-
FSR Calculation: The fractional synthetic rate of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the enrichments of the tracer in the protein-bound pool at the beginning and end of the infusion, respectively, E_precursor is the average enrichment of the precursor pool (e.g., plasma α-ketoisocaproate or intracellular free leucine), and t is the duration of the infusion in hours.
Isotopic Proline Infusion Protocol (Adapted for Collagen Synthesis)
While less common for general protein synthesis, this protocol is adapted for measuring the synthesis of specific proteins like collagen.
-
Subject Preparation: Similar to the leucine protocol, subjects are typically studied after an overnight fast.
-
Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.
-
Tracer Selection: A stable isotope of proline, such as L-[1-¹³C]proline, is used.
-
Priming and Infusion: A primed, constant infusion of the proline tracer is administered.
-
Blood and Tissue Sampling: Blood samples are collected to monitor plasma proline enrichment. Biopsies of the tissue of interest (e.g., skin, tendon, or muscle) are taken at the beginning and end of the infusion period.
-
Sample Processing and Analysis: Samples are processed to isolate the protein of interest (e.g., collagen). The isotopic enrichment of proline within that protein is then determined by mass spectrometry.
-
FSR Calculation: The FSR of the specific protein is calculated using a similar formula to the leucine protocol, with the enrichment of proline in the precursor and product pools.
Signaling Pathways and Experimental Workflows
Leucine and the mTOR Signaling Pathway
Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth. The binding of leucine to its intracellular sensor, SESN2, initiates a cascade of events that leads to the activation of mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNAs into protein.
References
Navigating the Detection of Prolyl-Leucine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise detection and quantification of small biomolecules is paramount. This guide provides a comprehensive comparison of analytical methods for the dipeptide prolyl-leucine, addressing the significant challenges in antibody-based detection and offering robust, data-supported alternatives.
The specific detection of the dipeptide prolyl-leucine presents a considerable challenge for antibody-based assays. The small size of this dipeptide makes it a poor immunogen, meaning it is unlikely to elicit a strong and specific immune response required for the generation of high-affinity antibodies. Consequently, commercially available antibodies specifically targeting the prolyl-leucine epitope are not readily found. This guide, therefore, focuses on validated, alternative methodologies for the accurate analysis of prolyl-leucine, centering on chromatography and mass spectrometry techniques.
The Immunological Hurdle: Why are Prolyl-Leucine Antibodies Scarce?
Generating specific antibodies against small molecules, or haptens, like the dipeptide prolyl-leucine, is inherently difficult. The immune system primarily recognizes larger molecules, and substances with a molecular weight below 1,000 Daltons are typically non-immunogenic. To elicit an immune response, these small haptens must be conjugated to a larger carrier protein. However, even with successful conjugation, the resulting antibodies often exhibit higher affinity for the carrier protein or the linker region than for the hapten itself, leading to a lack of specificity. This fundamental challenge in immunology explains the absence of commercially available, validated antibodies for the direct detection of prolyl-leucine.
Alternative Approaches: A Comparison of Analytical Techniques
Given the limitations of antibody-based methods, researchers must turn to alternative analytical techniques for the reliable detection and quantification of prolyl-leucine. The most powerful and widely used methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Feature | HPLC with UV Detection | LC-MS/MS |
| Specificity | Moderate to Good | Excellent |
| Sensitivity | Good | Excellent |
| Quantification | Good (with proper standards) | Excellent (highly accurate) |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS stands out as a highly sensitive and specific method for the quantification of dipeptides like prolyl-leucine from complex biological samples.[1] This technique combines the superior separation capabilities of UPLC with the precise detection and identification power of tandem mass spectrometry.
The following protocol is based on a published method for the quantification of 36 dipeptides, including prolyl-leucine, in biological samples.[1]
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation using a solvent like methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Derivatize the dipeptides in the supernatant with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance sensitivity and chromatographic separation.[1]
-
-
Chromatographic Separation:
-
System: An ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the dipeptides.
-
Flow Rate: A typical flow rate for UPLC columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 50°C) for reproducible retention times.[2]
-
-
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Specific precursor-to-product ion transitions are monitored for each dipeptide. For AQC-derivatized prolyl-leucine, the precursor ion (Q1) would be m/z 399.1, and a characteristic product ion (Q3) would be m/z 171.0, which is derived from the AQC tag.[1]
-
| Parameter | Value |
| Precursor Ion (Q1) m/z | 399.1 |
| Product Ion (Q3) m/z | 171.0 |
| Retention Time (min) | 7.22 |
| Declustering Potential (DP) | 46 |
| Collision Energy (CE) | 39 |
| Cell Exit Potential (CXP) | 20 |
Table adapted from Z-figueroa et al., 2021.
Figure 1. Workflow for the quantification of prolyl-leucine using UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized procedure for the separation of peptides.
-
Sample Preparation:
-
Similar to the initial steps for LC-MS/MS, samples are homogenized and proteins are precipitated.
-
Derivatization with a UV-active compound like phenylisothiocyanate (PITC) can be performed to enhance detection.
-
-
Chromatographic Separation:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A programmed gradient from low to high organic phase concentration.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance is monitored at a wavelength appropriate for the peptide bond (around 214 nm) or the derivatizing agent.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
